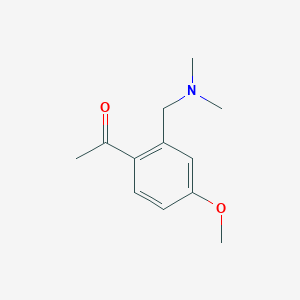
1-(2-((二甲氨基)甲基)-4-甲氧基苯基)乙酮
描述
“1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone” is a chemical compound with the CAS Number: 77973-25-2. It has a molecular weight of 207.27 and its IUPAC name is 1-{2-[(dimethylamino)methyl]-4-methoxyphenyl}ethanone . It appears as a white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals or liquid . It is stored at room temperature . .
科学研究应用
合成和化学性质
- 该化合物用于制备 2-(4-氯苯基)-1-(2,4-二甲氧基苯基)-3-(二甲氨基)丙-2-烯-1-酮,证明了其在合成异黄酮和各种 N,O- 和 N,N-双亲核试剂等杂环化合物中的用途,导致形成 4,5-二芳基异恶唑、4,5-二芳基吡唑和 4,5-二芳基取代的 2-氨基嘧啶 (Moskvina、Shilin 和 Khilya,2015)。
与胺的反应
- 在一项关于 1-氨基-2-二甲氨基-乙烷和 1-氨基-3-二甲氨基-丙烷与邻甲氧羰基苯基异硫氰酸酯反应的研究中,该化合物产生了 3-(ω-二甲氨基烷基)-2-硫代-1,2,3,4-四氢喹唑啉-4-酮 (Cherbuliez、Willhalm、Jaccard 和 Rabinowitz,1967)。
自由基清除活性
- 通过密度泛函理论探索了该化合物在自由基清除活性中的作用,突出了其在理解能隙、电负性、硬度、亲电性、软度和亲电性指数等分子性质方面的意义 (Al-Sehemi 和 Irfan,2017)。
荧光团中的光学性质
- 该化合物在合成强力荧光团 (2E)-3-[4-(二甲氨基)苯基]-1-(2-羟基苯基)丙-2-烯-1-酮中发挥了作用,其结构通过各种光谱研究得到证实。研究了它的溶剂变色性质,证明了它在理解荧光团与溶剂的相互作用方面很有用 (Khan、Asiri 和 Aqlan,2016)。
药物中间体
- 该化合物与潜在药物中间体的合成有关。例如,Malhotra 等人 (2013) 的研究探索了其在制备具有显着抗菌和抗氧化活性的恶二唑衍生物中的用途 (Malhotra、Monga、Sharma、Sahu、Sharma、Jain 和 Deep,2013)。
安全和危害
The compound has been classified under GHS07 and the signal word for it is “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds, such as acepromazine, act as an antagonist on different postsynaptic receptors, including dopaminergic-receptors, serotonergic-receptors, histaminergic-receptors, alpha1/alpha2-receptors, and muscarinic (cholinergic) m1/m2-receptors .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to inhibit ecto-50-nucleotidase, a membrane-bound enzyme that regulates extracellular purinergic signaling .
Pharmacokinetics
Compounds with similar structures, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, and antidiabetic activities .
生化分析
Biochemical Properties
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit ecto-5’-nucleotidase, a membrane-bound enzyme that regulates extracellular purinergic signaling . This interaction is significant as it can influence various disease conditions, including inflammation, hypoxia, and cancer. The compound’s interaction with ecto-5’-nucleotidase involves binding to the enzyme’s active site, thereby inhibiting its activity.
Cellular Effects
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can stimulate adenosine receptors, which play a role in breast cancer cell migration, invasion, and adhesion to the extracellular membrane . This stimulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it forms hydrazones with aldehydes and ketones, a reaction that is essentially irreversible due to the dehydration of the adduct . This binding interaction can significantly alter the activity of the target biomolecules, leading to various biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with increased toxicity and adverse effects on cellular function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Transport and Distribution
The transport and distribution of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s precise mode of action and its impact on cellular processes.
属性
IUPAC Name |
1-[2-[(dimethylamino)methyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFOYLIBGBURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504491 | |
| Record name | 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77973-25-2 | |
| Record name | 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


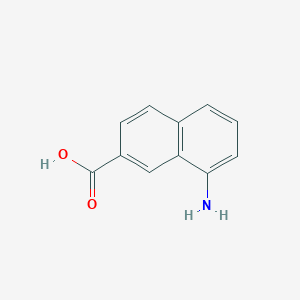
![2-(2,6-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626408.png)
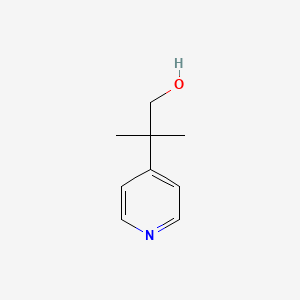
![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)
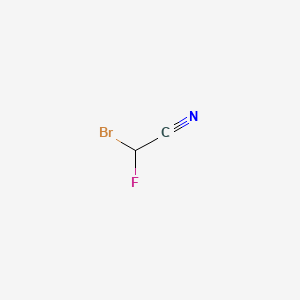


![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)
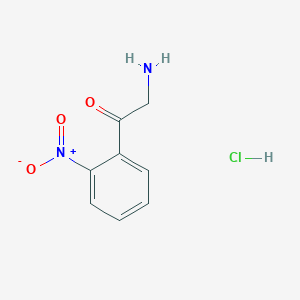


![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)

![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
